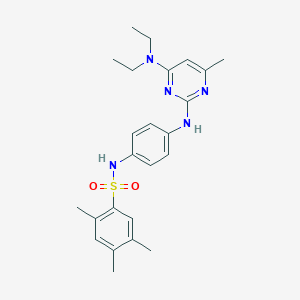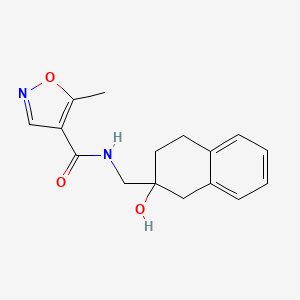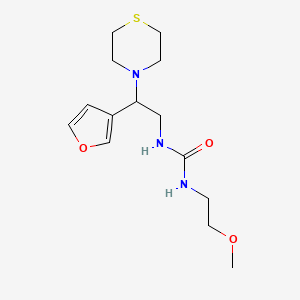
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound with multifaceted applications in various scientific fields. It boasts a complex chemical structure combining functional groups that enable a variety of chemical reactions and interactions, making it valuable in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves several key steps:
Synthesis of 2,4,5-trimethylbenzenesulfonamide: : This intermediate is prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid.
Formation of 4-(diethylamino)-6-methylpyrimidine: : This pyrimidine derivative can be synthesized through a multi-step process starting from accessible precursors like acetylacetone and diethylamine, followed by cyclization with appropriate reagents.
Coupling of the two intermediates: : The key step involves the reaction of 4-(diethylamino)-6-methylpyrimidine with 4-aminophenyl-2,4,5-trimethylbenzenesulfonamide under conditions promoting nucleophilic substitution.
Industrial Production Methods
Industrial production leverages optimized reaction conditions and catalysts to maximize yield and purity. Large-scale synthesis typically employs automated continuous flow reactors to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, altering the diethylamino group.
Reduction: : Potential reduction of the pyrimidine ring and sulfonamide moiety.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidants: : Hydrogen peroxide, potassium permanganate.
Reductants: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Leads to the formation of N-oxides or sulfoxides.
Reduction: Produces reduced forms of the pyrimidine ring.
Substitution: Yields halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide has extensive applications:
Chemistry
Used as a reagent for synthesizing complex organic molecules.
Acts as a ligand in coordination chemistry for metal complexation.
Biology
Explored for its potential as a biochemical probe.
Investigated for its interactions with cellular proteins and enzymes.
Medicine
Studied for therapeutic potentials, such as anticancer and antimicrobial properties.
Evaluated for its pharmacokinetics and biodistribution.
Industry
Utilized in developing specialized dyes and pigments.
Employed in material science for creating advanced polymers and resins.
Mechanism of Action
The compound operates through several pathways, including:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to active sites, altering their activity.
Signal Modulation: : Influences cellular signaling pathways by interacting with membrane receptors.
DNA/RNA Interference: : May interact with nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(diethylamino)phenyl)-2,4,6-trimethylbenzenesulfonamide): : Differs in the position of methyl groups on the benzene ring.
N-(4-(4-aminophenyl)-2,4,6-trimethylbenzenesulfonamide): : Lacks the diethylamino and pyrimidine groups.
N-(4-(4-(diethylamino)-6-phenylpyrimidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide): : Substitutes a phenyl group in the pyrimidine ring.
Uniqueness
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the synergistic effects of its pyrimidine and sulfonamide groups, conferring unique chemical properties and biological activities compared to its analogs.
Is this what you were looking for, or shall we tweak anything?
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-19(6)25-24(27-23)26-20-9-11-21(12-10-20)28-32(30,31)22-14-17(4)16(3)13-18(22)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMPBIIVQDLQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone oxime](/img/structure/B2396846.png)







![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)
